molecular formula C11H14FNO2 B1660500 Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate CAS No. 776327-08-3

Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate

Cat. No.: B1660500
CAS No.: 776327-08-3
M. Wt: 211.23
InChI Key: PCJCLTWTQHCCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate is a fluorinated amino ester characterized by a 3-fluorophenylmethyl substituent at the C2 position and a methyl ester group at the C1 position.

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(3-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)9(7-13)5-8-3-2-4-10(12)6-8/h2-4,6,9H,5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJCLTWTQHCCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239597
Record name Methyl α-(aminomethyl)-3-fluorobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776327-08-3
Record name Methyl α-(aminomethyl)-3-fluorobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=776327-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-(aminomethyl)-3-fluorobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorobenzyl bromide with methyl 3-aminopropanoate in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorine vs. Chlorine Substituents

  • Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (): Replacing the 3-fluorophenyl group with a 4-chlorophenyl group increases molecular weight (149.62 g/mol) and alters electronic properties. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce dipole interactions but enhance lipophilicity .

Heterocyclic and Aliphatic Substituents

  • Methyl 3-amino-2-(oxolan-3-yl)propanoate (): Incorporates an oxolane (tetrahydrofuran) ring, enhancing conformational rigidity and oxygen-mediated hydrogen bonding. Molecular weight: 173.21 g/mol .

Ester Group Variations

  • Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate (): An ethyl ester with a ketone group (3-oxo) enhances electrophilicity, making it more reactive in nucleophilic additions. Yield: 51% .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Yield Reference
Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate C₁₁H₁₄FNO₂ ~223.24* 3-Fluorophenylmethyl, methyl ester N/A N/A
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride C₆H₁₂ClNO 149.62 4-Chlorophenyl, hydrochloride 95%
MD05 C₂₅H₂₄FN₃O₃ ~433.48 3-Fluorophenylmethyl, diphenylethyl NMR/MS data
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate C₁₉H₂₁NO₃ 311.15 Ethyl ester, 3-oxo, phenylethyl 51% yield

*Estimated based on structural analogs.

Biological Activity

Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H14FNO2C_{11}H_{14}FNO_2 and a molecular weight of approximately 215.24 g/mol. The compound features an amino group, a methyl ester, and a fluorophenyl moiety, which contribute to its unique reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cellular responses.
  • Hydrophobic Interactions : The fluorophenyl group enhances hydrophobic interactions with lipid membranes or protein pockets, potentially increasing binding affinity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : In vitro studies indicate cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Some research points toward neuroprotective properties, possibly through modulation of neurotransmitter systems.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure significantly affect the biological activity of this compound. Key findings include:

Structural ModificationEffect on Activity
Addition of FluorineIncreased lipophilicity and binding affinity to targets
Variation in Amino GroupAltered interaction with enzymes and receptors
Changes in Ester GroupImpact on solubility and bioavailability

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : Evaluate cytotoxicity against various cancer cell lines.
    • Methodology : Cell viability assays were conducted using MTT assays.
    • Results : The compound showed significant cytotoxic effects on A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines with IC50 values comparable to standard chemotherapeutics.
  • Antimicrobial Efficacy Study :
    • Objective : Assess antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed for testing susceptibility.
    • Results : Exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate
Reactant of Route 2
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Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate

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